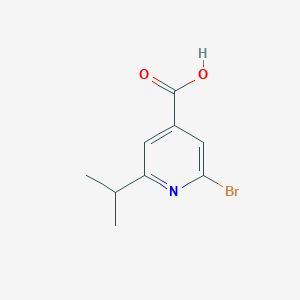
tert-Butyl N-(3-carbamimidoylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-carbamimidoylpropyl)carbamate: is a chemical compound with the molecular formula C9H19N3O2 and a molecular weight of 201.27 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-carbamimidoylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-carbamimidoylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-carbamimidoylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed:
Oxidation: Corresponding oxides and ketones.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-carbamimidoylpropyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex peptides .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for controlled drug release applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It acts as an intermediate in the synthesis of various high-performance materials .
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-carbamimidoylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound forms stable complexes with these targets, leading to inhibition or activation of their biological functions. The pathways involved include covalent bonding with active sites and non-covalent interactions with binding pockets .
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (3-(methylamino)propyl)carbamate
- tert-butyl N-(Piperidin-3-ylmethyl)carbamate hydrochloride
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate .
Uniqueness: tert-Butyl N-(3-carbamimidoylpropyl)carbamate is unique due to its specific structure, which allows it to form stable complexes with a wide range of molecular targets. This property makes it highly versatile in various scientific and industrial applications .
Properties
Molecular Formula |
C9H19N3O2 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-4-iminobutyl)carbamate |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-6-4-5-7(10)11/h4-6H2,1-3H3,(H3,10,11)(H,12,13) |
InChI Key |
XXISVYRSBDNLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


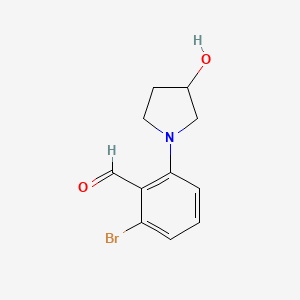

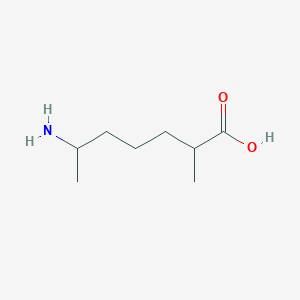

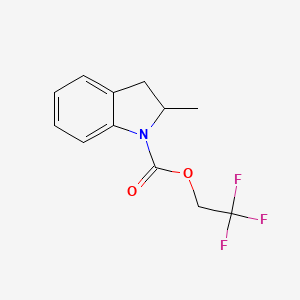

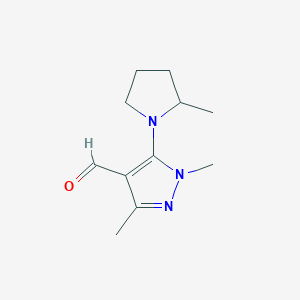
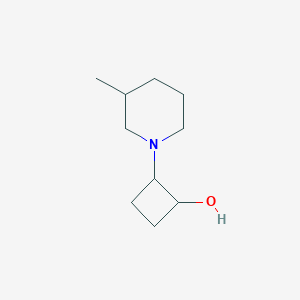
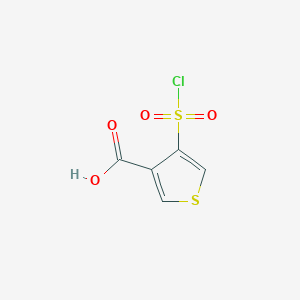
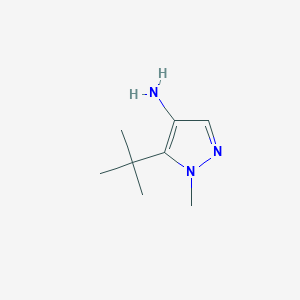
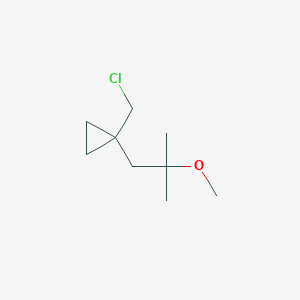
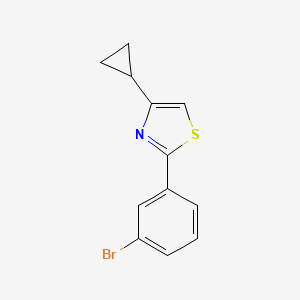
![5-(2-Methylpropyl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15254377.png)
